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Compound of Interest |

1,3,4-Tribromo-2,5-
Compound Name:

dimethylbenzene
CAS No.: 117572-80-2
Cat. No.: B173394

Get Quote
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For researchers and professionals in drug development and fine chemical synthesis, a
comprehensive understanding of a molecule's physicochemical properties is paramount. 1,3,4-
Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2) represents a unique, polysubstituted
aromatic scaffold. However, a thorough review of scientific literature and chemical databases
reveals a significant gap in experimentally determined data for this specific isomer. This guide,
therefore, moves beyond a simple recitation of known facts. Instead, it serves as a predictive
and methodological framework, leveraging established principles of physical organic chemistry
and analytical science. We will project the expected properties of this compound, provide field-
proven protocols for its synthesis and purification, and outline a comprehensive strategy for its
analytical characterization. This document is designed to empower researchers to confidently
synthesize, purify, and validate the physicochemical profile of 1,3,4-Tribromo-2,5-
dimethylbenzene.

Molecular and Physicochemical Profile: Knowns,
Predictions, and Comparative Analysis
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While specific experimental data is scarce, we can assemble a foundational profile and
extrapolate other key properties based on its structure and comparison with related
compounds.

Core Identification

Property Value Source
CAS Number 117572-80-2 [1]
Molecular Formula CsH7Br3 [1]
Molecular Weight 342.85 g/mol [2]
Synonyms 2,3,6-Tribromo-p-xylene [1]

Predicted Physicochemical Properties

The following properties are estimated based on the behavior of analogous structures, such as
xylene isomers and other brominated aromatics. These predictions provide a baseline for
experimental verification.
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5 ) Predicted Value / Rationale and Comparative
roper
n/ Characteristic Insights

The parent compound, p-
xylene, is a liquid at room
temperature, but halogenation
significantly increases melting

points due to increased

Likely a solid at room molecular weight and stronger
) ) temperature with a melting intermolecular forces (van der
Melting Point (°C) o
point in the range of 80-120 Waals). The related compound
°C. 1,4-Dibromo-2,5-

dimethylbenzene has a melting
point of 72-74 °C[3]. The
addition of a third bromine
atom would be expected to

further increase this value.

The boiling point of p-xylene is
~138 °C. Bromination
drastically increases the boiling
point. For comparison, 1,4-

N ) Expected to be >260 °C at Dibromo-2,5-dimethylbenzene

Boiling Point (°C) ] ] )
atmospheric pressure. boils at 261 °C[3]. The tribromo

derivative will have a higher
boiling point due to its greater
molecular mass and stronger

intermolecular forces.

Aromatic compounds are

o generally denser than water,
Expected to be significantly
and the presence of three

Density (g/cm?3) denser than water (>1.8 ) )
heavy bromine atoms will
glcm3). o
substantially increase the
density.
Solubility Insoluble in water. Soluble in The molecule is nonpolar.

nonpolar organic solvents like Halogenated hydrocarbons

toluene, hexane, and exhibit poor solubility in water
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chlorinated solvents (e.qg., and good solubility in organic
dichloromethane). Sparingly solvents. Solubility in alcohols
soluble in colder, more polar like ethanol is likely to be
solvents like ethanol. temperature-dependent,

increasing upon heating[4].

Proposed Synthesis and Purification Strategy

The most direct route to 1,3,4-Tribromo-2,5-dimethylbenzene is the electrophilic aromatic
substitution of p-xylene. The methyl groups are ortho-, para-directing activators. Directing
competition between the two methyl groups and the progressive deactivation of the ring by
bromine substitution will dictate the final isomeric distribution.

Synthetic Workflow: Electrophilic Bromination

The proposed synthesis involves the reaction of 2,5-dimethylbenzene (p-xylene) with an
excess of bromine in the presence of a Lewis acid catalyst, such as iron filings or anhydrous
iron(lll) bromide. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br*) that
attacks the electron-rich aromatic ring.
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Synthesis Stage
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Caption: Proposed workflow for the synthesis of 1,3,4-Tribromo-2,5-dimethylbenzene.

Experimental Protocol: Synthesis
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e Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser (connected to a gas trap for HBr), add 2,5-dimethylbenzene
and a catalytic amount of iron filings to an inert solvent like carbon tetrachloride or
dichloromethane.

o Reagent Addition: Cool the flask in an ice bath. Slowly add three equivalents of elemental
bromine (Br2) via the dropping funnel with vigorous stirring. Maintain the temperature below
10 °C during the addition.

e Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for several hours until the evolution of HBr gas ceases.

o Work-up: Cool the reaction mixture and slowly pour it into a beaker containing a dilute
agueous solution of sodium thiosulfate to quench any unreacted bromine. Transfer the
mixture to a separatory funnel.

» Extraction: Wash the organic layer sequentially with water and then with a saturated sodium
chloride (brine) solution.

» Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium
sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a
rotary evaporator to yield the crude solid product.

Purification Workflow: Recrystallization and
Chromatography

The crude product will likely contain a mixture of isomeric tribromides and possibly some di-
and tetrabrominated species. A two-step purification process is recommended.
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Purification Stage
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Caption: A two-step workflow for the purification of the target compound.

Experimental Protocol: Purification by Recrystallization
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» Solvent Selection: Choose a solvent or solvent system in which the compound is soluble
when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture is a good
starting point for brominated aromatics[4].

o Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

» Decolorization (Optional): If colored impurities are present, add a small amount of activated
charcoal and heat for a few minutes.

« Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

o Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice
bath to induce crystallization.

e |solation: Collect the crystals by vacuum filtration, wash them with a small amount of cold
solvent, and dry them under vacuum.

Spectroscopic Characterization: A Predictive
Analysis

Without experimental spectra, we can predict the key features based on the principles of
spectroscopic interpretation for substituted aromatic compounds.

'H NMR Spectroscopy (Predicted)

The molecule's structure suggests three distinct proton environments:

e Aromatic Proton (H-6): A single proton on the aromatic ring. It is flanked by a bromine atom
and a methyl group. It will appear as a singlet. Its chemical shift will be downfield (likely in
the 7.0-7.5 ppm range) due to the deshielding effects of the adjacent bromine atoms.

o Methyl Protons (C-2-CHs): These protons are ortho to two bromine atoms. The electron-
withdrawing nature of the bromines will cause a downfield shift compared to p-xylene.
Expect a singlet in the 2.4-2.6 ppm range.

¢ Methyl Protons (C-5-CHs): These protons are ortho to one bromine atom and meta to
another. This environment is slightly less deshielded than the other methyl group. Expect a
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singlet in the 2.3-2.5 ppm range.

3C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and should

produce eight distinct signals.

Aromatic Carbons (C-Br): The three carbons bonded to bromine will be significantly
deshielded, appearing in the 120-140 ppm range.

Aromatic Carbons (C-CHs): The two carbons bonded to methyl groups will appear in the 135-
145 ppm range.

Aromatic Carbon (C-H): The single carbon bonded to a hydrogen will likely appear in the
130-140 ppm range.

Methyl Carbons (-CHs): The two methyl carbons will appear far upfield, typically in the 20-25
ppm range.

Mass Spectrometry (Predicted)

Mass spectrometry is particularly useful for identifying brominated compounds due to bromine's

distinct isotopic signature (7°Br and &Br in an approximate 1:1 ratio)[5][6].

Molecular lon Peak: The presence of three bromine atoms will result in a characteristic
cluster of peaks for the molecular ion (M*). The most intense peaks will be at m/z values
corresponding to the different combinations of 7°Br and 81Br isotopes: M, M+2, M+4, and
M+6. For CsH7Br3, these would appear around m/z = 340, 342, 344, and 346. The relative
intensities of these peaks will be approximately 1:3:3:1.

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom
(IM-Br]*) or a methyl group ([M-CHs]*). The resulting fragment ions that still contain bromine
atoms will also exhibit characteristic isotopic patterns.

FTIR Spectroscopy (Predicted)

The infrared spectrum will provide confirmation of the key functional groups present.
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e Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm~1 (typically
3030-3100 cm~1)[7][8].

 Aliphatic C-H Stretch: Bands corresponding to the methyl groups will appear just below 3000
cm™1 (typically 2850-2975 cm™1).

e Aromatic C=C Stretch: One to three medium-intensity bands will be present in the 1450-1600
cm~1 region, characteristic of the benzene ring[7][9].

o C-Br Stretch: A strong absorption band in the lower frequency "fingerprint" region, typically
between 500-650 cm~1, will indicate the presence of the carbon-bromine bonds.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 1,3,4-Tribromo-2,5-dimethylbenzene is not
widely available, the hazards can be inferred from the general class of halogenated aromatic
hydrocarbons.[10][11]

¢ Potential Hazards:

o Skin and Eye Irritation: Likely to be an irritant upon contact. Prolonged contact may cause
dermatitis[12][13].

o Inhalation Toxicity: Vapors or dust may be harmful if inhaled, potentially causing
respiratory tract irritation.

o Toxicity: Halogenated aromatics can exhibit toxicity, with potential effects on the liver and
other organs with chronic exposure[10].

o Recommended Handling Procedures:
o Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away
from incompatible materials.
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o Disposal: Dispose of waste in accordance with local, state, and federal regulations for
halogenated organic compounds.

Conclusion

1,3,4-Tribromo-2,5-dimethylbenzene is a compound for which the scientific community
currently lacks a published, experimentally verified set of physicochemical properties. This
guide has provided a robust framework for any researcher seeking to work with this molecule.
By combining predictive analysis based on established chemical principles with detailed,
practical protocols for synthesis, purification, and characterization, scientists are now equipped
to produce this compound and rigorously define its properties. The successful execution of the
outlined experimental workflows will not only yield the desired molecule but also contribute
valuable data to the broader chemical literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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